5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure includes a brominated furan ring connected to a cyclohexyl group through a carboxamide linkage, with a cyanopyrazin substituent. This complex molecule exhibits unique chemical properties and reactivity, making it an interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide typically involves multi-step reactions. One common route starts with the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This intermediate is then coupled with (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexylamine through amide bond formation under dehydrating conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve optimization of the synthetic route for large-scale synthesis, ensuring cost-effectiveness and yield efficiency. This can include solvent recycling, process optimization for reaction conditions, and the use of automated equipment for precise control over the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various reactions, including nucleophilic substitution, oxidation, and reduction. The bromine atom and the cyano group are key functional groups that influence its reactivity.
Common Reagents and Conditions: Nucleophilic substitution reactions often involve strong nucleophiles like thiols or amines under basic conditions. Oxidation reactions may use agents like potassium permanganate or chromium trioxide, whereas reduction can be achieved with agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed: The reaction products depend on the specific conditions and reagents used. For instance, nucleophilic substitution at the bromine position can yield thioethers or amines, while oxidation can convert the furan ring into a furanone derivative.
Scientific Research Applications
This compound finds use in various fields:
Chemistry: As a building block for the synthesis of more complex molecules. Its reactive sites allow for further chemical modifications.
Biology: Potential as a ligand in binding studies with proteins or other biomolecules. Its unique structure might interact with specific biological targets.
Medicine: Exploration as a potential drug candidate. Structural motifs within the compound could suggest activity against certain diseases or conditions.
Industry: Application in material science for developing new materials with desired properties, such as polymers or catalysts.
Mechanism of Action
The compound's mechanism of action depends on its specific application. In a biological context, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The cyano group and the brominated furan ring could play crucial roles in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
5-bromo-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide can be compared with other compounds having similar functional groups:
5-bromofuran-2-carboxamide: Shares the brominated furan ring but lacks the cyclohexyl and cyanopyrazin substituents.
N-cyclohexylfuran-2-carboxamide: Similar backbone but without the bromine and cyano groups.
3-cyanopyrazin-2-yl compounds: Possesses the cyanopyrazin moiety, allowing for comparison in terms of biological activity and reactivity.
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Properties
IUPAC Name |
5-bromo-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c17-14-6-5-13(24-14)15(22)21-10-1-3-11(4-2-10)23-16-12(9-18)19-7-8-20-16/h5-8,10-11H,1-4H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPRAWKBCITGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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